molecular formula C11H6ClNO4 B1584872 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde CAS No. 329222-78-8

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B1584872
CAS No.: 329222-78-8
M. Wt: 251.62 g/mol
InChI Key: DIZCCNXYIFDHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6ClNO4 It is characterized by a furan ring substituted with a 2-chloro-5-nitrophenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde typically involves the following steps:

    Nitration: The starting material, 2-chlorophenylfuran, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the phenyl ring.

    Formylation: The nitrated product is then subjected to a Vilsmeier-Haack reaction, where it reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the furan ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid.

    Reduction: 5-(2-Chloro-5-aminophenyl)furan-2-carbaldehyde.

    Substitution: 5-(2-Amino-5-nitrophenyl)furan-2-carbaldehyde or 5-(2-Thio-5-nitrophenyl)furan-2-carbaldehyde.

Scientific Research Applications

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-2-nitrophenyl)furan-2-carbaldehyde
  • 5-(2-Nitrophenyl)furan-2-carbaldehyde
  • 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

Uniqueness

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-10-3-1-7(13(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZCCNXYIFDHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347277
Record name 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-78-8
Record name 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.